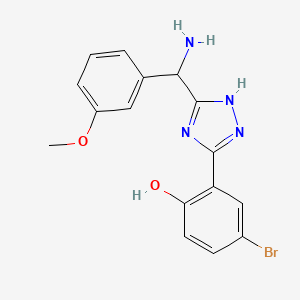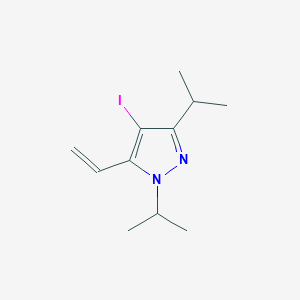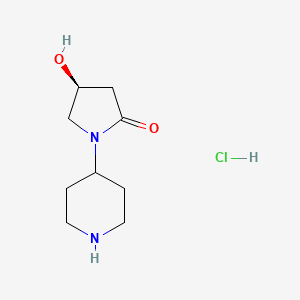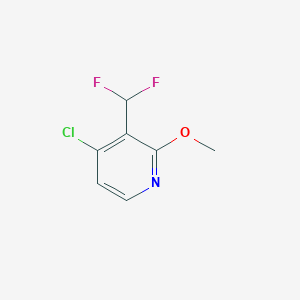
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol is a complex organic compound that features a triazole ring, a bromophenol group, and an aminomethoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenol moiety, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted phenols.
科学的研究の応用
2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-bromophenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromophenol group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-chlorophenol
- 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-fluorophenol
- 2-(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-iodophenol
Uniqueness
The uniqueness of
特性
分子式 |
C16H15BrN4O2 |
|---|---|
分子量 |
375.22 g/mol |
IUPAC名 |
2-[5-[amino-(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-bromophenol |
InChI |
InChI=1S/C16H15BrN4O2/c1-23-11-4-2-3-9(7-11)14(18)16-19-15(20-21-16)12-8-10(17)5-6-13(12)22/h2-8,14,22H,18H2,1H3,(H,19,20,21) |
InChIキー |
DYAYSWPDAAWKAU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=C(C=CC(=C3)Br)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B11784173.png)



![4-(4-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11784207.png)
![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride](/img/structure/B11784208.png)


![2-(2-Methoxyphenyl)-5-nitrobenzo[d]oxazole](/img/structure/B11784224.png)


